molecular formula C23H19BrN2O2S B2765768 N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide CAS No. 865616-26-8

N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide

Cat. No.: B2765768
CAS No.: 865616-26-8
M. Wt: 467.38
InChI Key: BXDDUSPQZMTLPM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide are not provided in the search results. Chemical reactions can depend on various factors including the presence of other reactants, temperature, pressure, and catalysts.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not provided in the search results.

Mechanism of Action

The mechanism of action for N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which can be highly specific depending on the compound and the system.

Safety and Hazards

The safety and hazards associated with N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide are not specified in the search results. For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2S/c1-2-29(27,28)26-19-10-6-9-17(13-19)23-15-20(16-7-4-3-5-8-16)21-14-18(24)11-12-22(21)25-23/h3-15,26H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDDUSPQZMTLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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